An In-depth Technical Guide to (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid: Synthesis, Applications, and Safety
An In-depth Technical Guide to (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid, a specialized organoboron compound, represents a critical building block in modern synthetic chemistry. Its unique trifunctional nature, incorporating a triarylamine core, two reactive bromine substituents, and a versatile boronic acid moiety, makes it a highly valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its primary applications in cross-coupling reactions, and essential safety and handling information. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required for the effective and safe utilization of this compound.
Chemical Identity and Properties
CAS Number: 300700-19-0[1]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄BBr₂NO₂ | SunaTech[2] |
| Molecular Weight | 474.93 g/mol | Derived from Formula |
| Appearance | Expected to be a solid | General knowledge of boronic acids |
| Solubility | Expected to be soluble in organic solvents like THF, Dioxane, and DMF | General knowledge of boronic acids |
Safety Data and Handling
Hazard Identification:
-
Acute Toxicity (Oral): May be harmful if swallowed.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Synthesis and Mechanism
The synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is not explicitly detailed in readily available literature. However, a robust synthetic route can be proposed based on established methodologies for the preparation of analogous arylboronic acids. The most common and effective method involves the lithiation of an aryl bromide followed by quenching with a trialkyl borate ester.[5] A plausible multi-step synthesis is outlined below.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical):
-
Starting Material Synthesis (4,4'-Dibromotriphenylamine): This intermediate can be synthesized via a double Buchwald-Hartwig amination of 4-bromoaniline with 1,4-dibromobenzene.
-
Lithiation: To a solution of 4,4'-dibromotriphenylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction is stirred at this temperature for 1-2 hours. The low temperature is crucial to prevent side reactions.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis (Acidic Workup): The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl). The resulting mixture is stirred for 30 minutes to ensure complete hydrolysis of the borate ester to the desired boronic acid.
-
Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Applications in Research and Drug Development
The primary utility of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid lies in its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Coupling Reaction:
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron compound (like our title compound) and an organohalide or triflate.[6][7] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol (Suzuki-Miyaura Coupling):
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving similar arylboronic acids.[6][8][9]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (1.0 eq), the desired aryl or vinyl halide/triflate (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
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Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-110 °C. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Potential Applications in Drug Discovery and Materials Science:
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Medicinal Chemistry: The triarylamine core is a common scaffold in medicinal chemistry. The ability to use the boronic acid and bromine atoms as handles for further functionalization via Suzuki and other cross-coupling reactions allows for the rapid generation of diverse libraries of compounds for screening against various biological targets.
-
Organic Electronics: Triarylamine derivatives are well-known for their hole-transporting properties. This compound can serve as a monomer or intermediate in the synthesis of polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Analytical Characterization
The identity and purity of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid and its reaction products are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts and coupling constants of these protons would be influenced by the electron-donating amino group and the electron-withdrawing bromine and boronic acid groups. Based on analogous structures, aromatic proton signals would likely appear in the range of δ 7.0-8.0 ppm.[10][11][12]
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. Aromatic carbon signals are expected in the range of δ 115-150 ppm.[10][11]
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of arylboronic acids and monitoring reaction progress.[13][14]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Detection: UV detection is suitable due to the aromatic nature of the compound.
Conclusion
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a valuable and versatile building block for synthetic chemists. Its utility in the powerful Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization at the bromine positions, opens up a wide range of possibilities for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, a well-designed synthetic strategy, and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Xue, F., Li, C.-G., Zhu, Y., Lou, T.-J., & He, G.-J. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739.
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Pettus, T. R. R., & Chen, K. (2012).
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The Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]
- Zhuang, W., Ma, B., Hu, J., Jiang, J., Li, G., Yang, L., & Wang, Y. (2018).
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LookChem. (2024, April 10). Cas 89415-43-0,4-Aminophenylboronic acid. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
- Fisher Scientific. (n.d.).
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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ResearchGate. (2019, August). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
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SunaTech. (n.d.). (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid - CAS:300700-19-0. Retrieved from [Link]
- Yudin, A. (n.d.).
-
ACS Publications. (2013, October 25). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]
- Google Patents. (n.d.). US8765997B2 - Process for preparing 4-borono-L-phenylalanine.
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